ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that features an indole moiety, a butanoyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-indole intermediate.
Formation of the Benzoate Ester: The final step involves the reaction of the butanoyl-indole intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanoyl group.
Substitution: Substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The butanoyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its overall stability and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-{[4-(1H-indol-3-yl)propanoyl]amino}benzoate: Similar structure but with a propanoyl group instead of a butanoyl group.
Ethyl 4-{[4-(1H-indol-3-yl)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Uniqueness
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the butanoyl and benzoate groups provides a distinct set of properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C21H22N2O3 |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24) |
InChI-Schlüssel |
YLTVRMMASPHMTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.